molecular formula C20H23FN2O3S2 B2481427 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1021118-80-8

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2481427
CAS RN: 1021118-80-8
M. Wt: 422.53
InChI Key: FRDZDVPJELHFJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multiple steps, starting from basic structural units like benzenesulfonyl chloride and piperidine. These units undergo reactions under controlled conditions to introduce various substituents, thereby generating a series of compounds with potential biological activities. For instance, the synthesis of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been achieved through reactions involving benzenesulfonyl chloride, 1-aminopiperidine, and N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride and N,N-Dimethylformamide (DMF) (H. Khalid et al., 2014).

Scientific Research Applications

Antibacterial Activity

Research has shown that N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibit significant antibacterial potentials. For example, compounds synthesized through a series of reactions involving ethyl piperidin-4-carboxylate demonstrated moderate inhibitory activities against various bacterial strains, with some compounds showing particular effectiveness against Gram-negative bacteria (Iqbal et al., 2017).

Enzyme Inhibitory Activities

In another study, compounds synthesized following both conventional and microwave-assisted protocols, including N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, were evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Certain compounds demonstrated good activity, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Anti-tumor Activities

Novel isoxazole compounds, synthesized through nucleophilic substitution involving substitute-benzene sulfonyl chloride, exhibited promising anti-tumor activities. Preliminary biological activity tests indicated better performance for some derivatives, highlighting the potential for developing new anticancer agents (Hao-fei, 2011).

Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been utilized for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated for its efficacy in protecting and subsequently deprotecting hydroxyl functionalities in sugar molecules, demonstrating its utility in the synthesis of complex carbohydrates (Spjut et al., 2010).

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S2/c1-27-19-8-3-2-7-18(19)22-20(24)14-16-6-4-5-13-23(16)28(25,26)17-11-9-15(21)10-12-17/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZDVPJELHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

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